

# 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

## IUPAC name and synonyms

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### Compound of Interest

Compound Name: 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

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An In-depth Technical Guide to **2,6-Dichloro-4-(trifluoromethyl)benzonitrile**

## Introduction

This document provides a comprehensive technical overview of **2,6-Dichloro-4-(trifluoromethyl)benzonitrile**, a halogenated and trifluoromethyl-substituted aromatic nitrile. Benzonitrile derivatives are pivotal scaffolds in medicinal chemistry, valued for their unique physicochemical properties, including their role as a bioisostere for various functional groups and their ability to act as a hydrogen bond acceptor.[1] The incorporation of a trifluoromethyl (-CF<sub>3</sub>) group is a critical strategy in modern drug design, as it can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity.[2] This guide, intended for researchers and professionals in drug development, details the compound's nomenclature, properties, plausible synthetic routes, and its role as a key intermediate in the synthesis of complex chemical entities.

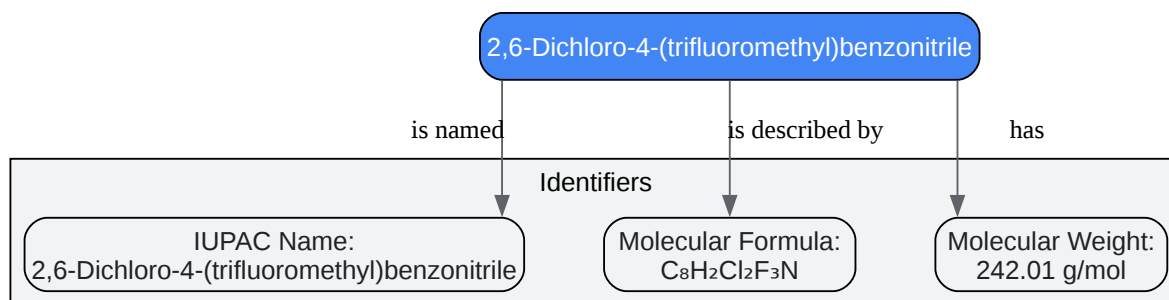
## Nomenclature and Chemical Identity

The systematic identification of a compound is foundational for research and regulatory purposes. The IUPAC name for this compound is **2,6-Dichloro-4-(trifluoromethyl)benzonitrile**.

Table 1: Chemical Identifiers

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | <b>2,6-Dichloro-4-(trifluoromethyl)benzonitrile</b>            |
| Synonyms          | No widely recognized common synonyms found.                    |
| Molecular Formula | C <sub>8</sub> H <sub>2</sub> Cl <sub>2</sub> F <sub>3</sub> N |
| Molecular Weight  | 242.01 g/mol   |

| CAS Number | Not explicitly assigned in search results. |



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Caption: Logical relationship of core chemical identifiers.

## Physicochemical Properties

The physical and chemical characteristics of an intermediate are critical for designing synthetic routes and ensuring proper handling. While specific experimental data for this exact molecule is not detailed in the provided search results, properties can be inferred from related structures like 4-Chloro-2-(trifluoromethyl)benzonitrile.[3]

Table 2: Computed and Inferred Physicochemical Properties

| Property      | Value                              | Reference / Note                             |
|---------------|------------------------------------|--|
| Appearance    | Likely a solid at room temperature | Based on similar substituted benzonitriles   |
| Boiling Point | >200 °C (Estimated)                | Extrapolated from similar compounds[3]       |
| Density       | ~1.5 g/cm <sup>3</sup> (Estimated) | Based on related structures[3]               |
| Solubility    | Soluble in common organic solvents | General property of benzonitrile derivatives |

| XLogP3 | ~3.5-4.0 (Estimated) | High lipophilicity due to -CF<sub>3</sub> and Cl groups |

## Synthesis and Experimental Protocols

The synthesis of **2,6-Dichloro-4-(trifluoromethyl)benzonitrile** is not widely documented in public literature. However, a plausible synthetic pathway can be constructed based on established methodologies for preparing substituted benzonitriles and related trifluoromethyl compounds.[4][5][6] A common strategy involves the modification of a precursor that already contains the trifluoromethyl-benzene core.

A potential precursor is 1,3-dichloro-5-(trifluoromethyl)benzene. The synthesis would involve the introduction of a cyano group, likely via a Sandmeyer-type reaction or palladium-catalyzed cyanation.

## Hypothetical Experimental Protocol: Cyanation of a Dichloro-trifluoromethyl Aniline Precursor

This protocol is a conceptual, multi-step route starting from a hypothetical, readily available aniline precursor, 2,6-dichloro-4-(trifluoromethyl)aniline.

Step 1: Diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline

- Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl or H<sub>2</sub>SO<sub>4</sub>).

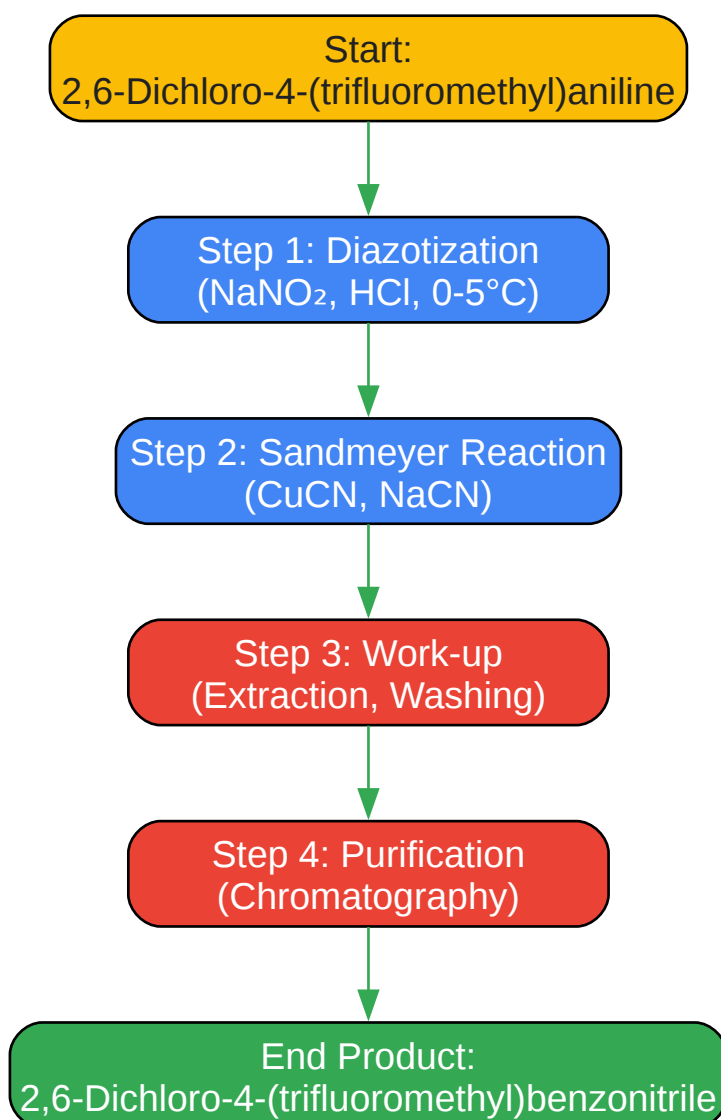
- Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
- Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

#### Step 2: Sandmeyer Reaction (Cyanation)

- In a separate flask, prepare a solution of copper(I) cyanide ( $\text{CuCN}$ ) (1.3 eq) and sodium cyanide ( $\text{NaCN}$ ) (1.3 eq) in water. Heat the solution gently to dissolve the salts and then cool to room temperature.
- Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution is expected.
- After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until gas evolution ceases.
- Cool the mixture to room temperature.

#### Step 3: Work-up and Purification

- Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2,6-Dichloro-4-(trifluoromethyl)benzonitrile** via column chromatography on silica gel or recrystallization to yield the final product.



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Caption: Plausible workflow for the synthesis of the target compound.

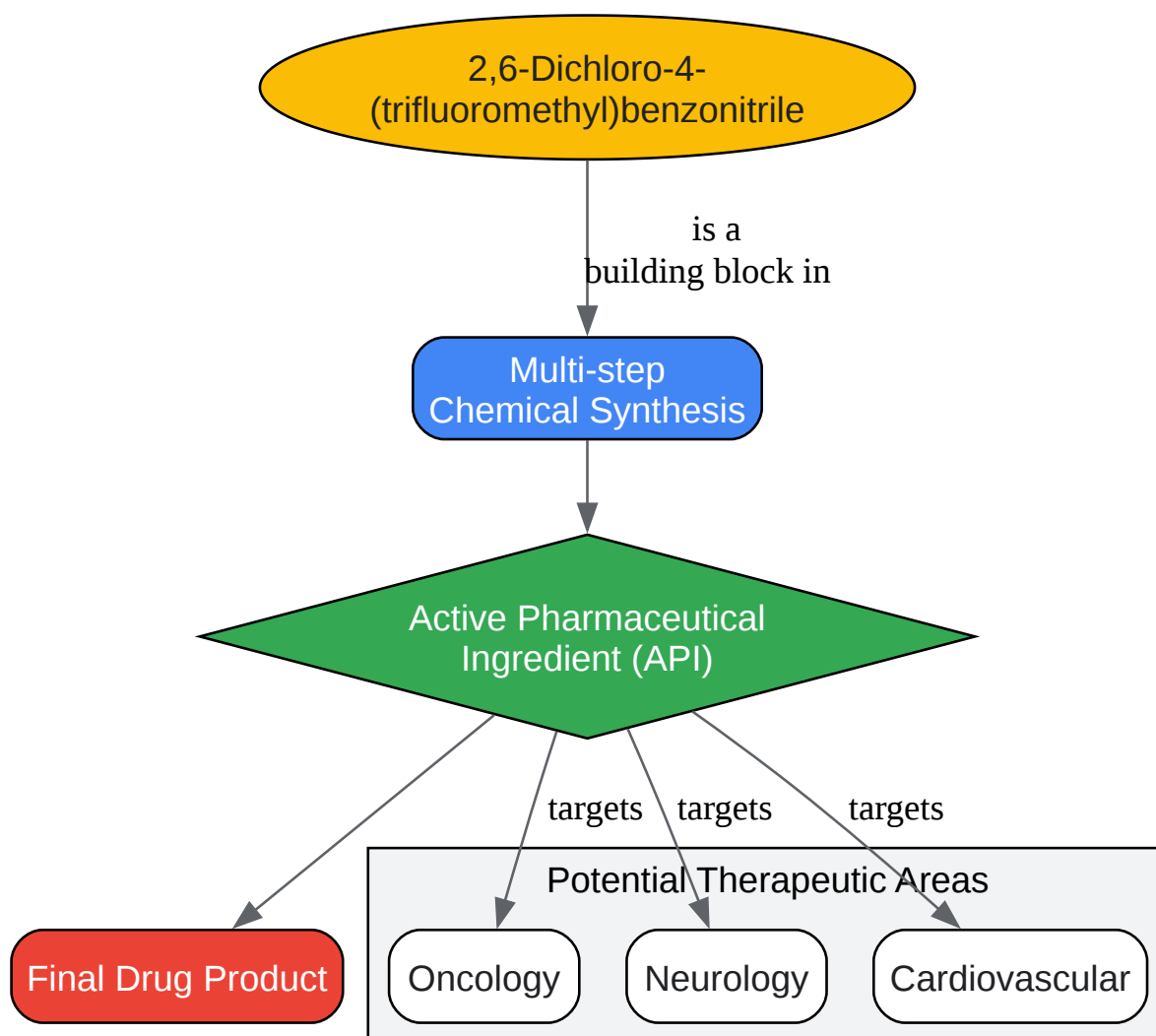
## Applications in Research and Drug Development

Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.<sup>[7]</sup> The nitrile group is a versatile functional handle and can participate in various chemical transformations.

- **Pharmaceutical Intermediate:** The primary application of this compound is as a building block for creating more complex Active Pharmaceutical Ingredients (APIs).<sup>[8]</sup> Its structure, featuring two chloro-substituents and a trifluoromethyl group, provides specific steric and

electronic properties that can be leveraged to achieve desired biological activity and pharmacokinetic profiles in a final drug molecule.[2] The presence of this intermediate is noted in patent literature for the synthesis of pyrazole derivatives, indicating its utility in constructing heterocyclic systems often found in drug candidates.[9]

- **Oncology and Other Therapeutic Areas:** Trifluoromethylated compounds are prevalent in modern pharmaceuticals, including those for oncology, cardiovascular, and neurological indications.[8][10] While this specific molecule is an intermediate, it is designed for incorporation into molecules targeting such diseases. For example, many kinase inhibitors and non-steroidal androgen receptor antagonists feature a substituted benzonitrile core.[1][11]



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Caption: Role as an intermediate in the drug development pipeline.

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